molecular formula C8H9BrO2 B13839097 4-Bromo-1,2-dimethoxybenzene-d6

4-Bromo-1,2-dimethoxybenzene-d6

Cat. No.: B13839097
M. Wt: 223.10 g/mol
InChI Key: KBTMGSMZIKLAHN-WFGJKAKNSA-N
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Description

4-Bromo-1,2-dimethoxybenzene-d6 (CAS: N/A; synonyms: 4-Bromo-veratrole-d6, 3,4-Dimethoxy-1-bromobenzene-d6) is a deuterated aromatic compound with six deuterium atoms replacing hydrogen in its methoxy groups. Its molecular formula is C₈H₃D₆BrO₂, and it has a molecular weight of 223.13 g/mol . This isotopically labeled compound is a derivative of 4-bromo-1,2-dimethoxybenzene (CAS: 2859-78-1), where deuterium substitution enhances its utility in metabolic studies and electrochemical applications. It is commercially available as a powder (98% purity) and is stored at 2–8°C in light-protected conditions .

Key applications include:

  • Metabolic studies: Acts as a labeled metabolite of bromobenzene, enabling tracking of catechol formation in biological systems .
  • Lithium battery additives: Functions as a redox shuttle to mitigate overcharge currents, enhancing battery safety .

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

223.10 g/mol

IUPAC Name

4-bromo-1,2-bis(trideuteriomethoxy)benzene

InChI

InChI=1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3/i1D3,2D3

InChI Key

KBTMGSMZIKLAHN-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Br)OC([2H])([2H])[2H]

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1,2-dimethoxybenzene-d6 can be synthesized through several methods. One common method involves the bromination of 1,2-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like dichloromethane at room temperature. The deuterated version can be prepared by using deuterated reagents and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-dimethoxybenzene-d6 undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles. Common reagents include nitrating agents, sulfonating agents, and halogenating agents.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.

    Nucleophilic Substitution: Reagents include sodium amide, sodium thiolate, and sodium alkoxide, typically under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Nucleophilic Substitution: Products include substituted amines, thiols, and ethers.

    Oxidation and Reduction: Products include aldehydes, carboxylic acids, and alcohols.

Scientific Research Applications

4-Bromo-1,2-dimethoxybenzene-d6 has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals and as a reference compound in drug metabolism studies.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-dimethoxybenzene-d6 involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the bromine atom is replaced by an electrophile, forming a positively charged intermediate that is stabilized by the aromatic ring. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural and functional differences between 4-bromo-1,2-dimethoxybenzene-d6 and related brominated aromatic compounds:

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound N/A C₈H₃D₆BrO₂ 223.13 Methoxy (-OCH₃), Bromine (-Br) Metabolic studies, lithium battery additives
4-Bromo-1,2-dimethoxybenzene 2859-78-1 C₈H₉BrO₂ 217.06 Methoxy (-OCH₃), Bromine (-Br) Precursor for deuterated analogs
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₅BrN₂ 187.02 Amine (-NH₂), Bromine (-Br) Synthesis of heterocycles (e.g., benzotriazoles)
4,5-Dibromo-1,2-dimethoxybenzene Not reported C₈H₈Br₂O₂ 311.96 Methoxy (-OCH₃), Two bromines Polymer intermediates, ligand synthesis
4-Bromo-1,2-dichlorobenzene 18282-59-2 C₆H₃BrCl₂ 226.30 Chlorine (-Cl), Bromine (-Br) Pharmaceutical intermediates

Physicochemical Properties

  • Solubility: The deuterated compound dissolves in chloroform, dichloromethane, and DMSO, similar to its non-deuterated counterpart .
  • Stability: Deuterated methoxy groups enhance resistance to oxidative degradation compared to non-deuterated analogs, critical for prolonged battery applications .
  • NMR Profiles : Deuterium substitution eliminates proton signals in methoxy groups, simplifying spectral analysis in metabolic studies .

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